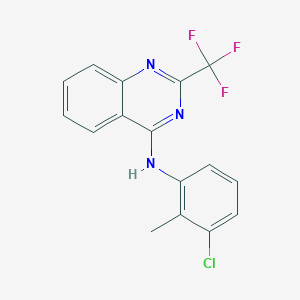
N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinamines are a class of compounds known for their wide range of biological activities. The specific compound is part of this family, featuring a trifluoromethyl group and a chloro-methylphenyl substituent which may contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multi-step reactions starting from readily available precursors. For instance, a method to synthesize quinazoline compounds involved substitution with phenylamine, followed by nucleophilic substitution reactions and reduction reactions, with optimization of the synthetic pathway to improve yield and purity (Ouyang et al., 2016).
Molecular Structure Analysis
Studies on similar compounds have employed spectroscopic methods (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography to elucidate their molecular structures. Density Functional Theory (DFT) calculations have also been used to optimize molecular structures and predict properties such as molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2022).
Aplicaciones Científicas De Investigación
Rhenium and Technetium Complexes Bearing Quinazoline Derivatives
Research on quinazoline derivatives, including those similar to N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, has shown progress in developing a biomarker for EGFR-TK imaging using rhenium and technetium complexes. These derivatives have been labeled with technetium-99m using mixed-ligand systems, showing potential in inhibiting EGFR autophosphorylation and A431 cell growth, which could be significant in cancer research and diagnostics (Fernandes et al., 2008).
Synthesis of Quinazolinocarboline Alkaloids
Quinazolinamine derivatives have been utilized in the synthesis of quinazolinocarboline alkaloids like rutaecarpine, hortiacine, euxylophoricine A, and euxylophoricine D. These compounds are formed through reactions involving methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates and tryptamine, demonstrating the chemical versatility of quinazolinamine structures in synthesizing complex alkaloids (Mohanta & Kim, 2002).
Synthesis of [11C]Gefitinib for Imaging EGFR Tyrosine Kinase
A derivative of quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, has been synthesized for use in positron emission tomography (PET) imaging. This compound, known as [11C]gefitinib, is a high-affinity inhibitor of EGFR-TK, indicating the potential of quinazolinamine derivatives in diagnostic imaging for cancer research (Holt et al., 2006).
Antimalarial Effects of Quinazolinediamines
N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines, which are structurally similar to this compound, have been synthesized and evaluated for their antimalarial properties. The research indicates general antimalarial activity among these derivatives, highlighting the potential of quinazolinamine compounds in developing antimalarial drugs (Elslager et al., 1981).
Novel H1-Antihistaminic Agents
Quinazolinamine derivatives have been investigated for their potential as H1-antihistaminic agents. For instance, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones synthesized from quinazolinamines have shown significant protection against histamine-induced bronchospasm in animal models, suggesting their utility in treating allergic reactions (Alagarsamy et al., 2007).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c1-9-11(17)6-4-8-12(9)21-14-10-5-2-3-7-13(10)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEPAFOXJIQHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

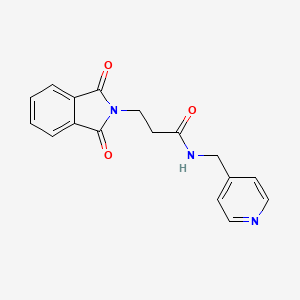
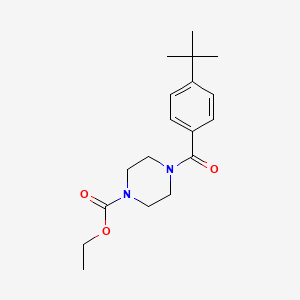

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

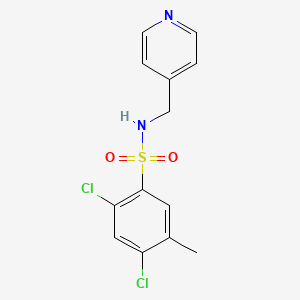
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)
![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)
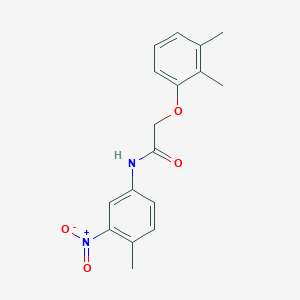
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)